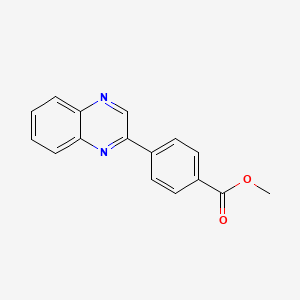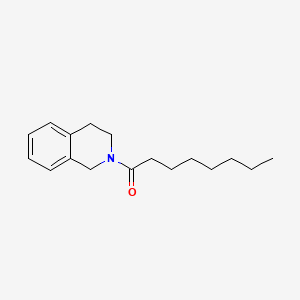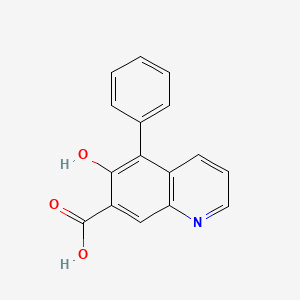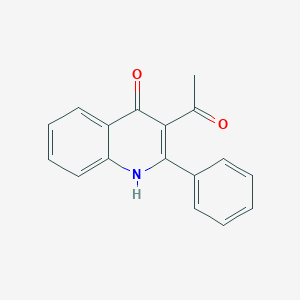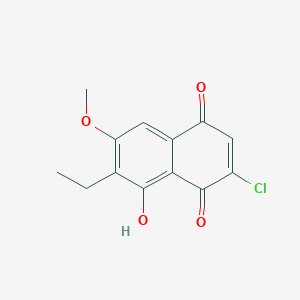
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, a hydroxy group, and a methoxy group attached to a naphthalene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chlorination of 7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 2-chloro-7-ethyl-6-methoxy-1,4-naphthoquinone.
Reduction: Formation of 2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-diol.
Substitution: Formation of 2-amino-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells. This oxidative stress can lead to the disruption of cellular membranes, proteins, and DNA, ultimately inducing cell death. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-8-hydroxy-6-methoxynaphthalene-1,4-dione
- 7-Ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione
- 2-Chloro-7-methoxynaphthalene-1,4-dione
Uniqueness
2-Chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione is unique due to the presence of both chloro and ethyl groups on the naphthoquinone core This structural feature enhances its reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
847667-04-3 |
|---|---|
Fórmula molecular |
C13H11ClO4 |
Peso molecular |
266.67 g/mol |
Nombre IUPAC |
2-chloro-7-ethyl-8-hydroxy-6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO4/c1-3-6-10(18-2)4-7-9(15)5-8(14)13(17)11(7)12(6)16/h4-5,16H,3H2,1-2H3 |
Clave InChI |
YWZZUMJKRKWHIM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


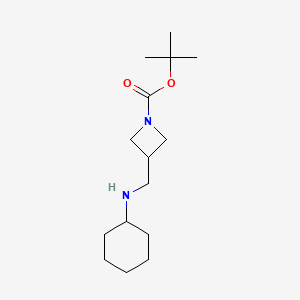
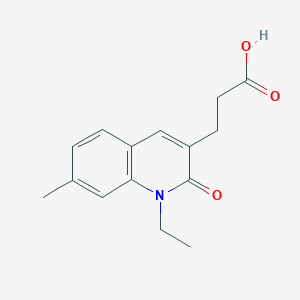

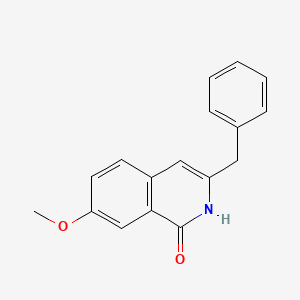

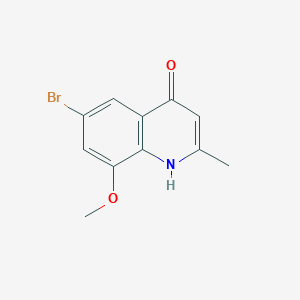
![2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline](/img/structure/B11854288.png)

